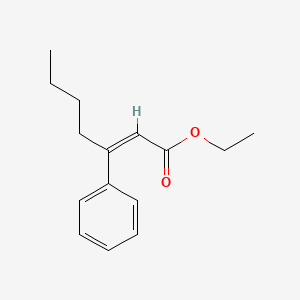

Ethyl 3-phenyl-2-heptenoate

Description

Significance of α,β-Unsaturated Esters as Versatile Synthons

α,β-Unsaturated esters are highly valued as synthons, or synthetic building blocks, due to their ability to undergo a wide array of chemical transformations. sapub.orgbeilstein-journals.org They can act as both electrophiles and nucleophiles, participating in reactions such as Michael additions, Diels-Alder cycloadditions, and various coupling reactions. sapub.orgresearchgate.net This versatility allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netsapub.org The stereoselective synthesis of (E)- and (Z)-isomers of α,β-unsaturated esters is a significant area of research, as the stereochemistry of the double bond can profoundly influence the biological activity of the final product. rsc.orgnih.govnih.gov

Overview of Phenyl-Substituted α,β-Unsaturated Esters in Synthetic Strategies

The introduction of a phenyl group at the β-position of an α,β-unsaturated ester, creating a phenyl-substituted analogue, imparts specific properties to the molecule. The phenyl ring can influence the electronic nature of the conjugated system and provide a site for further functionalization. These compounds are key precursors in the synthesis of various biologically active molecules and are often prepared through methods like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. beilstein-journals.orgacs.orgorganic-chemistry.org The presence of the phenyl group can also direct the stereochemical outcome of certain reactions. researchgate.net

Structural Context of Ethyl 3-phenyl-2-heptenoate within Conjugated Ester Classes

This compound is a specific example of a β-phenyl-substituted α,β-unsaturated ester. Its structure features an ethyl ester group, a carbon-carbon double bond between the α and β positions, a phenyl substituent at the β-carbon, and a butyl group also at the β-carbon, extending the carbon chain to a total of seven carbons in the main chain. This substitution pattern places it within the category of tetrasubstituted alkenes, which can present unique synthetic challenges. researchgate.net

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | α,β-Unsaturated Ester |

| Ester Group | Ethyl (-OCH2CH3) |

| α,β-Unsaturation | C=C bond between C2 and C3 |

| β-Substitution | Phenyl group (-C6H5) and Butyl group (-C4H9) |

| Systematic Name | This compound |

| Molecular Formula | C15H20O2 |

| CAS Number | 62713-15-9 sigmaaldrich.com |

Current Research Trajectories and Identified Gaps in the Academic Study of this compound

While the broader class of α,β-unsaturated esters is extensively studied, a significant research gap exists specifically for this compound. A comprehensive search of scientific literature reveals a scarcity of dedicated studies on its synthesis, reactivity, and potential applications. Chemical suppliers list the compound, confirming its existence, but often without accompanying analytical data. sigmaaldrich.comsigmaaldrich.com This lack of focused research presents an opportunity for further investigation into the unique properties and potential synthetic utility of this specific molecule. The development of stereoselective synthetic routes to both the (E) and (Z) isomers of this compound would be a valuable contribution to the field.

Detailed Research Findings

Due to the limited specific research on this compound, the following data is representative of the general class of phenyl-substituted α,β-unsaturated esters and should be interpreted with caution as it may not directly reflect the properties of the target compound.

Table 2: Representative Spectroscopic Data for Phenyl-Substituted α,β-Unsaturated Esters

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - Vinyl proton (α-H) signal typically in the range of δ 5.5-6.5 ppm. - Phenyl protons appear in the aromatic region (δ 7.0-7.5 ppm). - Signals for the ethyl ester group (quartet and triplet) and the alkyl chain. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 165-170 ppm. - Signals for the C=C double bond carbons (α-C and β-C) between δ 115-160 ppm. - Aromatic carbon signals in the range of δ 125-140 ppm. |

| Infrared (IR) | - Strong C=O stretching vibration for the ester at ~1710-1730 cm⁻¹. - C=C stretching vibration at ~1620-1640 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic parts. |

| Mass Spectrometry | - Molecular ion peak corresponding to the compound's molecular weight. - Characteristic fragmentation patterns including loss of the ethoxy group and cleavage of the alkyl chain. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and stereochemistry of the molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl (Z)-3-phenylhept-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3/b14-12- |

InChI Key |

YNPRWNBUAVKRDJ-OWBHPGMISA-N |

Isomeric SMILES |

CCCC/C(=C/C(=O)OCC)/C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(=CC(=O)OCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Phenyl 2 Heptenoate and Cognate Conjugated Esters

Catalytic Reaction Strategies for the Formation of the α,β-Unsaturated System

The creation of the carbon-carbon double bond in conjugation with an ester group is a key transformation for which numerous catalytic methods have been developed. These strategies offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical stoichiometric reactions like the Wittig reaction, which often generate significant byproducts. nih.gov

Transition-Metal Catalyzed Approaches

Transition metals have proven to be versatile catalysts for a wide array of organic transformations, including the synthesis of α,β-unsaturated esters. Their ability to cycle through multiple oxidation states and coordinate with organic substrates enables unique and powerful bond-forming pathways.

Copper(I) catalysts are effective in mediating cross-coupling reactions for the formation of C-C bonds. One notable, though less common, approach involves the use of organotellurium species. For instance, vinylic tellurides can undergo copper(I)-catalyzed cross-coupling with Grignard reagents. utexas.edu While not a direct synthesis of ethyl 3-phenyl-2-heptenoate, this methodology highlights the potential of copper in forming the core vinylic structure.

More broadly, copper(I) iodide has been utilized as a co-catalyst in olefin cross-metathesis reactions to produce α,β-unsaturated esters. organic-chemistry.org This approach benefits from the stabilizing effect of the iodide ion and the phosphine-scavenging properties of copper(I). organic-chemistry.org Furthermore, the enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters, a reaction that forms a C-C bond at the β-position, has been successfully achieved with high enantioselectivity using copper(I) catalysts with chiral ligands. organic-chemistry.org This demonstrates the utility of copper in modifying existing α,β-unsaturated systems.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI (cocatalyst) | Michael acceptors and olefinic partners | α,β-unsaturated esters | Stabilizing effect, phosphine (B1218219) scavenging |

| CuBr·SMe₂ / Josiphos ligand | α,β-unsaturated methyl esters and Grignard reagents | β-substituted chiral esters | High enantioselectivity (up to 99%) |

| Cu(I) | Vinylic tellurides and Grignard reagents | Substituted alkenes | C-C bond formation at the vinylic position |

Palladium catalysis is a cornerstone of modern organic synthesis, offering a plethora of methods for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are widely employed for the synthesis of substituted alkenes, including the precursors to or the direct formation of α,β-unsaturated esters. For example, a general and practical palladium-catalyzed α,β-dehydrogenation of esters has been developed, providing good yields of α,β-unsaturated esters. organic-chemistry.org This process involves the generation of a zinc enolate followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org

In a different approach, the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) with vinyl triflates offers a route to β-boryl-α,β-unsaturated carbonyl compounds, which are versatile intermediates for further C-C bond formation. psu.edu Additionally, palladium-catalyzed intramolecular aminoarylation of alkenes can lead to the formation of heterocyclic structures containing a substituted carbon chain, which could be a precursor to complex α,β-unsaturated esters. acs.org

| Reaction Type | Catalyst/Reagents | Substrates | Product | Significance |

| α,β-dehydrogenation | Palladium catalyst / Zinc enolate / Allyl oxidant | Esters | α,β-Unsaturated esters | Direct dehydrogenation of saturated esters. organic-chemistry.org |

| Cross-coupling | PdCl₂(PPh₃)₂ / KOPh or K₂CO₃ | Vinyl triflates / Bis(pinacolato)diboron | β-boryl-α,β-unsaturated esters | Formation of versatile vinylboronate intermediates. psu.edu |

| Heck-type reaction | PdCl₂(PPh₃)₂ / Xantphos / KOAc | Alkenes / Secondary fluoroalkylated alkyl halides | Substituted alkenes | C-C bond formation with fluorinated alkyl groups. beilstein-journals.org |

| Intramolecular Aminoarylation | Pd(OAc)₂ / Pyridine / O₂ | Alkenyl tosylamides | Unsaturated heterocycles | Synthesis of complex cyclic amine derivatives. acs.org |

Manganese, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals like palladium. Manganese-catalyzed reactions have shown promise in C-C bond formation. For instance, activated manganese (Rieke manganese) can promote the reaction of dichloroesters with aldehydes to yield α,β-unsaturated esters with complete E-selectivity. organic-chemistry.org

More recently, manganese pincer complexes have been developed for the α-alkylation of esters using primary alcohols, proceeding through a hydrogen borrowing strategy. nih.gov While this method directly alkylates the α-position, under certain conditions with electron-deficient benzyl (B1604629) alcohols, the formation of α,β-unsaturated esters as the major product has been observed. nih.gov Manganese-catalyzed hydrogenation of esters has also been achieved with excellent functional group tolerance. acs.org Manganese complexes have also been used in the epoxidation of alkenes, which can be precursors to α,β-unsaturated systems. rsc.org

| Catalyst/Reagent | Reactants | Product | Selectivity/Key Feature |

| Rieke Manganese (Mn*) | Dichloroesters and Aldehydes | α,β-Unsaturated esters | Complete E-selective synthesis. organic-chemistry.org |

| (iPr-PNP)Mn(H)(CO)₂ | Esters and Primary Alcohols | α-Alkylated esters or α,β-Unsaturated esters | Formation of α,β-unsaturated esters with electron-deficient alcohols. nih.gov |

| Mn(I) pincer complex | Esters / H₂ | Alcohols | Hydrogenation with high tolerance for functional groups. acs.org |

Nickel catalysis has emerged as a powerful tool for enantioconvergent cross-coupling reactions, which can create stereogenic centers from racemic starting materials. These methods are particularly useful for the synthesis of chiral molecules. Nickel-catalyzed enantioconvergent cross-couplings of alkyl electrophiles have been developed, although initial successes were often limited to substrates with directing groups or proximal π-systems. caltech.edu

Recent advancements have expanded the scope of these reactions. For example, a chiral nickel catalyst can accomplish the Negishi cross-coupling of racemic α-halosilanes with alkylzinc reagents, providing access to enantioenriched organosilanes. caltech.edu While not directly producing an ester, this demonstrates the potential for creating chiral centers adjacent to functional groups. More relevantly, nickel-catalyzed reductive cross-coupling reactions have been developed to join two electrophiles, which is a promising method for the enantioselective coupling of C(sp³) electrophiles. nih.gov Specifically, enantioselective alkyl-alkyl cross-couplings of secondary alkyl bromides adjacent to ester groups have been achieved using a Ni-H catalyst. nih.gov

| Catalyst System | Coupling Partners | Product Type | Key Advancement |

| NiBr₂·diglyme / Chiral pybox ligand | Racemic α-halosilanes and Alkylzinc reagents | Enantioenriched organosilanes | Enantioconvergent coupling of electrophiles lacking directing groups. caltech.edu |

| NiCl₂·glyme / (S,S)-PhBox | α-Bromo esters and Arylzinc bromides | Enantioenriched α-aryl esters | Cobalt-catalyzed variant also successful for α-alkyl-β,γ-unsaturated esters. ua.es |

| Ni-H catalyst | 1-Substituted alkenes and Secondary alkyl bromides (adjacent to esters) | Chiral α-alkylated esters | Enantioselective alkyl-alkyl cross-coupling. nih.gov |

| Nickel catalyst / Chiral ligand | Racemic alkyl electrophiles and Olefins | Chiral alkylated products | Reductive hydroalkylation providing an alternative to organometallic reagents. acs.org |

Organocatalysis and Non-Metallic Catalytic Pathways (e.g., N-Heterocyclic Carbene Organocatalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often with advantages in terms of cost, toxicity, and air/moisture stability. N-Heterocyclic carbenes (NHCs) have emerged as a particularly versatile class of organocatalysts. chalmers.se

NHCs can catalyze the synthesis of α,β-unsaturated esters through various pathways. One common method involves the generation of α,β-unsaturated acylazolium intermediates from α,β-unsaturated aldehydes or their derivatives. acs.orgmdpi.com These electrophilic intermediates can then react with various nucleophiles. Oxidative NHC catalysis provides another route, where a Breslow intermediate, formed from the NHC and an aldehyde, is oxidized to an acylazolium species, which can then be trapped by an alcohol to form the ester. mdpi.com This approach has been developed to use molecular oxygen as the terminal oxidant, enhancing its green chemistry credentials. chalmers.se Furthermore, NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then participate in enantioselective reactions like the hetero-Diels-Alder reaction. pnas.org

| Catalyst | Intermediate | Starting Materials | Product Type | Key Feature |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Acylazolium | α,β-Unsaturated aldehydes/acid derivatives | Heterocycles, Carbocycles | Versatile intermediate for annulation reactions. acs.org |

| Oxidative NHC catalyst | Acylazolium (from Breslow intermediate) | Aldehydes, Alcohols | Esters | Utilizes an external oxidant, can be aerobic. chalmers.semdpi.com |

| Chiral NHC | Chiral Ester Enolate Equivalent | α,β-Unsaturated Aldehydes | Enantioenriched Heterocycles | Generation of chiral nucleophilic intermediates. pnas.org |

| N-Heterocyclic Carbene (NHC) | Homoenolate equivalent | α,β-Unsaturated Aldehydes | Structurally different products from enolate pathway | Pathway selectivity dependent on catalyst and base. pnas.org |

Chemoenzymatic and Biocatalytic Routes for Analogues Exhibiting Chirality

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing chiral molecules with high enantiomeric purity. rsc.orgmdpi.com Enzymes, operating under mild conditions, can exhibit remarkable stereo- and regioselectivity, making them ideal catalysts for the synthesis of complex chiral structures. rsc.orgmdpi.com

Lipases and esterases are among the most frequently utilized enzymes in the synthesis of chiral building blocks for alkaloids and other pharmaceuticals. rsc.org Their broad substrate scope and ability to function in organic solvents make them highly versatile. rsc.org For instance, the kinetic resolution of racemic alcohols using lipases can provide both the acylated product and the unreacted alcohol in high enantiomeric excess. nih.gov This approach has been successfully applied in the synthesis of various natural products. nih.gov

Another significant biocatalytic tool is the use of dioxygenases, which can catalyze the cis-dihydroxylation of alkenes to produce enantioenriched syn-2,3-dihydroxy esters. chinesechemsoc.org These dihydroxy esters are valuable precursors for a variety of chiral compounds. chinesechemsoc.org Bioinspired nonheme iron catalysts have been developed to mimic the action of Rieske dioxygenases, enabling the highly chemo- and enantioselective cis-dihydroxylation of aliphatic acrylates with hydrogen peroxide as a green oxidant. chinesechemsoc.org

Furthermore, enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can lead to the efficient synthesis of densely functionalized chiral molecules. acs.org For example, a cascade involving a D-fructose-6-phosphate aldolase (B8822740) (FSA) and subsequent transamination can produce chiral pyrrolidines, which are important structural motifs in many bioactive compounds. acs.org

The following table summarizes key chemoenzymatic approaches for the synthesis of chiral analogues:

| Biocatalyst Type | Reaction Type | Substrate Class | Product Class | Key Advantages |

| Lipases/Esterases | Kinetic Resolution, Desymmetrization | Racemic alcohols, meso-diacetates | Enantiopure alcohols and esters | High enantioselectivity, broad substrate scope, operational simplicity. rsc.orgnih.gov |

| Dioxygenases (and mimics) | cis-Dihydroxylation | Aliphatic acrylates, alkenes | syn-2,3-Dihydroxy esters | High chemo- and enantioselectivity, use of green oxidants. chinesechemsoc.org |

| Aldolases/Transaminases | Enzyme Cascade | Aldehydes, keto acids | Chiral pyrrolidines, amino acids | High stereoselectivity, synthesis of complex structures in one pot. acs.orgresearchgate.net |

Electrochemical and Photoelectrochemical Methodologies in Olefinic Ester Synthesis

Electrosynthesis and photoelectrochemistry have emerged as powerful and sustainable alternatives to conventional synthetic methods for constructing olefinic esters and other functionalized molecules. beilstein-journals.orgnih.gov These techniques utilize electricity and light, respectively, to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. beilstein-journals.orgnih.gov

Anodic oxidation can be employed for the intramolecular coupling of olefins, leading to the formation of cyclic products. acs.org The selectivity of these reactions can often be controlled by tuning the electrochemical environment. acs.org For instance, the anodic cyclization of a diene can be directed to form either five- or six-membered rings. acs.org Photoelectrochemical methods combine photocatalysis with electrosynthesis, expanding the range of possible transformations by accessing highly reactive intermediates. nih.govnih.gov This synergy allows for super-oxidations and super-reductions that are not achievable by either technique alone. nih.gov

A notable application of photoelectrochemistry is the acetoxyhydroxylation of aryl olefins, which can be achieved with high syn stereoselectivity. nih.gov This method uses a trisaminocyclopropenium (TAC) ion catalyst and visible light under a controlled electrochemical potential. nih.gov The reaction can be performed in both batch and flow systems, allowing for scalable synthesis. nih.gov

The table below highlights some electrochemical and photoelectrochemical methods relevant to the synthesis of functionalized olefins:

| Method | Reaction Type | Substrate | Product | Key Features |

| Anodic Oxidation | Intramolecular Olefin Coupling | Dienes | Cyclic Alkenes | Controllable regioselectivity, reagent-free. acs.org |

| Electrophotocatalysis | Acetoxyhydroxylation | Aryl Olefins | Glycol Monoesters | High syn-diastereoselectivity, scalable. nih.gov |

| Photoelectrochemistry | P-H/C-H Bond Functionalization | Alkynylphosphine oxides | Benzo[b]phosphole oxides | Avoids stoichiometric metal salts and oxidants. acs.org |

| Electrochemical Oxidation | Benzylic Oxidation | Methylarenes | Aromatic Acetals | Functionalization of C-H bonds. beilstein-journals.org |

Multi-Component Reaction Design for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. tcichemicals.comrsc.org This inherent atom economy makes MCRs an environmentally friendly approach to chemical synthesis. tcichemicals.com MCRs are particularly valuable in medicinal chemistry and combinatorial chemistry for the rapid generation of libraries of structurally diverse compounds. tcichemicals.com

Several classic MCRs, such as the Strecker amino acid synthesis, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction, have been known for over a century and continue to be widely used. tcichemicals.com More recently, new MCRs are constantly being developed, expanding the toolbox for synthetic chemists. For example, a four-component reaction has been developed for the synthesis of new cyclopenta[b]pyridine derivatives at room temperature in water. researchgate.net

Microwave-assisted MCRs can further enhance reaction efficiency by reducing reaction times and improving product yields. researchgate.net For instance, the synthesis of pyrimidine (B1678525) derivatives from aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) can be accelerated using microwave irradiation. researchgate.net

The following table presents examples of MCRs that are relevant for the construction of complex molecular scaffolds:

| Reaction Name/Type | Number of Components | Reactants | Product Type | Key Advantages |

| Biginelli Reaction | 3 | β-keto ester, aromatic aldehyde, urea/thiourea | Dihydropyrimidinone | Access to biologically active heterocycles. tcichemicals.com |

| Four-Component Reaction | 4 | Vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, primary amines | Cyclopenta[b]pyridine derivatives | High yields, rapid reaction times, simple product separation. researchgate.net |

| Microwave-Assisted MCR | 3 | Aromatic aldehyde, ethyl cyanoacetate, guanidine | Pyrimidine derivatives | Cleaner reaction, shorter reaction time, improved yield. researchgate.net |

| Rh(II)/Sc(III)-catalyzed MCR | 3 | N-substituted diazo oxindoles, anilines, 1,4-enediones | γ-sulfanyl-substituted ketones | Access to complex ketone structures. mdpi.com |

Stereoselective Construction of the 2-Heptenoate Moiety

The stereochemical outcome of a reaction is a critical consideration in modern organic synthesis, particularly in the preparation of biologically active compounds. The construction of the 2-heptenoate moiety with control over both the geometry of the double bond (E/Z isomerism) and the stereochemistry of any chiral centers is a key challenge.

The geometry of the double bond in α,β-unsaturated esters significantly influences their physical, chemical, and biological properties. Several synthetic methods offer control over the E/Z selectivity in the formation of the 2-heptenoate framework.

Cross-metathesis reactions catalyzed by ruthenium-based catalysts can provide access to α,β-unsaturated esters with varying E/Z ratios, which can be influenced by the structure of the starting olefins. google.com For example, the cross-metathesis of methyl decenoate with an alkenyl acetate (B1210297) can yield products with high Z-selectivity. google.com

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for olefin synthesis. The HWE reaction, in particular, often provides excellent E-selectivity in the synthesis of α,β-unsaturated esters. In the synthesis of the C20-C25 fragment of amphidinolide B1, a Wittig-type reaction was used to construct a 2-heptenoate derivative. koreascience.kr

The following table summarizes methods for controlling E/Z selectivity in the synthesis of 2-heptenoate and related systems:

| Method | Catalyst/Reagent | Substrates | Product E/Z Selectivity |

| Cross-Metathesis | Ruthenium-based catalysts | Olefins | Can be tuned, often favoring Z-isomers. google.com |

| Horner-Wadsworth-Emmons | Phosphonate ylides | Aldehydes | Generally high E-selectivity. koreascience.kr |

| Photodeconjugation | Light, sensitizer | α,β-Unsaturated esters | Can lead to isomerization. beilstein-journals.org |

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of chiral molecules. Several advanced strategies have been developed for the stereoselective construction of the 2-heptenoate moiety and its analogues.

Asymmetric dihydroxylation (AD) of (E)-ethyl-2-heptenoate using Sharpless's AD-mix can afford the corresponding dihydroxyester with high enantioselectivity. researchgate.net This diol can then be further elaborated into more complex chiral structures. researchgate.net

Conjugate addition reactions are a powerful tool for creating new stereocenters. The diastereoselective conjugate addition of organocuprates to chiral α,β-unsaturated esters or amides can proceed with high levels of stereocontrol. rsc.orgrsc.org The use of chiral auxiliaries, such as those derived from camphor, can direct the stereochemical outcome of the reaction. rsc.org Similarly, the conjugate addition of homochiral lithium amides to α,β-unsaturated esters can also be highly diastereoselective. rsc.org

Formal [4+1] and [5+1] annulation reactions can be used for the stereoselective synthesis of highly substituted carbocycles from precursors like (E)-ethyl 4-benzyl-7-bromo-2-heptenoate. acs.org The diastereoselectivity of these reactions can be influenced by the nature of the nucleophile used. acs.org

The table below provides an overview of stereoselective methods for the construction of chiral 2-heptenoate derivatives:

| Method | Catalyst/Reagent/Auxiliary | Substrate | Product Stereoselectivity |

| Asymmetric Dihydroxylation | (DHQ)2-PHAL (AD-mix) | (E)-Ethyl-2-heptenoate | High enantioselectivity (e.g., 97.35% ee). researchgate.net |

| Diastereoselective Conjugate Addition | Organocuprates, Chiral auxiliaries | Chiral α,β-unsaturated amides/esters | High diastereoselectivity. rsc.org |

| Diastereoselective Conjugate Addition | Homochiral lithium amides | Chiral α,β-unsaturated esters | High diastereoselectivity. rsc.org |

| Formal [4+1]/[5+1] Annulation | Malononitrile | (E)-ethyl 4-benzyl-7-bromo-2-heptenoate | Good diastereoselectivity, can be reversed with different nucleophiles. acs.org |

| Asymmetric Aldol (B89426) Condensation | Chiral oxazolidinone auxiliary | Aldehydes | High diastereoselectivity. marquette.edu |

Elucidation of Reaction Mechanisms Pertaining to Ethyl 3 Phenyl 2 Heptenoate and Analogues

Mechanistic Pathways in Ester Formation and Transformations

The synthesis and subsequent reactions of α,β-unsaturated esters such as ethyl 3-phenyl-2-heptenoate can proceed through a variety of mechanistic pathways. These pathways are often influenced by the specific reactants, catalysts, and conditions employed. Key areas of investigation include the involvement of radical species, the concerted or stepwise nature of complex reactions, and the energetic profiles of these transformations.

Radical intermediates, species with unpaired electrons, play a significant role in a variety of organic reactions. nih.gov In the context of synthesizing or modifying compounds like this compound, radical pathways can be initiated through thermal, photochemical, or redox processes. chimia.ch For instance, the formation of certain carbon-carbon bonds in analogues of this ester can be facilitated by radical addition reactions.

The general mechanism for a radical chain reaction involves three main stages: initiation, propagation, and termination.

Initiation: This step involves the formation of radical species from a non-radical precursor. This can be achieved through the homolytic cleavage of a weak bond, often induced by heat or light, or through a single-electron transfer (SET) process.

Propagation: In this stage, the initially formed radical reacts with a stable molecule to generate a new radical, which can then continue the chain. For example, a radical could add to the double bond of an α,β-unsaturated ester, creating a new radical intermediate that can then participate in further reactions. researchgate.net

Termination: The radical chain is concluded when two radical species combine to form a stable, non-radical product.

Recent research has focused on developing new methods for the detection of short-lived radical intermediates, providing deeper mechanistic insights. chimia.chnih.gov Techniques such as spin trapping followed by analysis using mass spectrometry have enabled the direct observation of radical species involved in complex reaction mixtures. nih.gov

Many reactions in organic chemistry can be classified as either concerted or stepwise. A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously. youtube.com These reactions proceed through a single transition state without the formation of any intermediates. youtube.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. youtube.com

The conjugate addition of nucleophiles to α,β-unsaturated esters, a key reaction type for modifying compounds like this compound, can exhibit either concerted or stepwise character depending on the nature of the nucleophile and the reaction conditions. youtube.comlibretexts.org

Concerted Mechanism: In some cases, the addition of a nucleophile to the β-carbon and the subsequent protonation of the enolate can be envisioned as a concerted process, particularly with certain organocatalysts that can activate both the electrophile and the nucleophile simultaneously.

Stepwise Mechanism: More commonly, the conjugate addition is a stepwise process. libretexts.org The nucleophile first attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated in a subsequent step to yield the final product. libretexts.orgbeilstein-journals.org The stability of the enolate intermediate is a key factor favoring the stepwise pathway. youtube.com

The distinction between these mechanisms is not always clear-cut and can be influenced by subtle changes in the reaction environment. Computational studies are often employed to map the potential energy surface of the reaction and determine the most likely pathway.

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. youtube.com Its structure and energy determine the activation energy and, consequently, the rate of a reaction. Characterizing transition states is challenging due to their fleeting nature, but a combination of experimental and computational methods can provide valuable information.

Experimental Probes:

Kinetic Isotope Effects (KIEs): By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. These changes provide information about bond breaking or forming at the labeled position in the rate-determining step of the reaction.

Linear Free-Energy Relationships (LFERs): Correlations between the rate constants of a series of related reactions and the equilibrium constants for those reactions can offer insights into the nature of the transition state.

Computational Probes:

Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. semanticscholar.org By locating the transition state structure on the potential energy surface, the activation energy can be calculated, and the key atomic motions involved in the transformation can be visualized. For reactions involving α,β-unsaturated carbonyl compounds, computational studies have been instrumental in understanding substituent effects on reaction energetics and transition state structures. semanticscholar.org

Investigation of Catalytic Cycles in Transition-Metal Mediated Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of a wide array of chemical bonds. nih.gov The synthesis of this compound and its analogues can be achieved through various transition-metal-catalyzed reactions, such as cross-coupling and olefination reactions. nih.govorganic-chemistry.org Understanding the catalytic cycles involved is essential for catalyst design and reaction optimization.

Many transition-metal-catalyzed reactions involve changes in the oxidation state of the metal center. This redox behavior is central to the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle often involves the following key steps:

Oxidative Addition: The low-valent metal center (e.g., Pd(0)) reacts with an organic halide or triflate, inserting into the carbon-heteroatom bond and increasing its oxidation state (e.g., to Pd(II)).

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the low-valent metal catalyst.

Iron-catalyzed cross-coupling reactions have also emerged as a powerful tool, often involving single-electron transfer (SET) mechanisms and redox-active esters. nih.govresearchgate.net In these systems, the iron catalyst can cycle through different oxidation states to facilitate the coupling of various organic fragments. The redox potential of the metal center is a critical parameter that influences the feasibility of each step in the catalytic cycle.

Ligands are molecules that coordinate to the metal center and play a crucial role in modulating its catalytic properties. digitellinc.com The electronic and steric properties of ligands can have a profound impact on the reactivity and selectivity of a transition-metal-catalyzed reaction. digitellinc.comnih.gov

Electronic Effects:

Electron-donating ligands can increase the electron density on the metal center, which can promote oxidative addition.

Electron-withdrawing ligands can make the metal center more electrophilic, which may facilitate reductive elimination.

Steric Effects:

Bulky ligands can create a sterically hindered environment around the metal center, which can influence the regioselectivity and stereoselectivity of the reaction. For example, bulky phosphine (B1218219) ligands are often used in cross-coupling reactions to promote the desired coupling pathway and prevent side reactions.

The choice of ligand can be used to tune the catalyst for a specific transformation. For example, in the olefination of aryl C-H bonds, the use of amino acid derivatives as ligands can enhance the reactivity and control the positional selectivity of the reaction. nih.govnih.gov The development of new and improved ligand systems is an active area of research aimed at expanding the scope and efficiency of transition-metal catalysis. digitellinc.com

Interactive Data Table: Factors Influencing Reaction Mechanisms

| Mechanistic Aspect | Key Influencing Factors | Examples/Consequences |

| Radical vs. Ionic Pathways | Initiator (light, heat, redox agent), Substrate structure | Formation of different regio- or stereoisomers. |

| Concerted vs. Stepwise | Nucleophile strength, Solvent polarity, Catalyst type | Presence or absence of detectable intermediates. |

| Transition State Geometry | Steric hindrance, Electronic effects of substituents | Determines reaction rate and stereochemical outcome. |

| Catalyst Redox Potential | Metal identity, Ligand electronic properties | Feasibility of oxidative addition/reductive elimination. |

| Ligand Steric Bulk | Ligand cone angle, Substituent size | Controls access to the metal center, influencing selectivity. |

| Ligand Electronic Nature | Electron-donating/withdrawing groups | Modulates the reactivity of the metal catalyst. |

Kinetic Analyses of Key Reaction Steps

The synthesis of this compound and its analogues, which are α,β-unsaturated esters, can be achieved through various condensation reactions. The kinetic analysis of these reactions is crucial for understanding the reaction mechanism and optimizing reaction conditions. Due to the limited availability of specific kinetic data for this compound, this section will discuss the kinetic analyses of analogous reactions, such as the Knoevenagel and aldol (B89426) condensations, which share fundamental mechanistic steps.

Kinetic Data from Analogous Knoevenagel Condensation

A pertinent example for which kinetic data is available is the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with acetylacetone (B45752) in methanol (B129727). This reaction is analogous to a potential synthesis route for related α,β-unsaturated compounds. Theoretical calculations and experimental observations have elucidated the free energy profile and identified the rate-determining step. acs.org

In this reaction, the formation of an iminium ion from the reaction of benzaldehyde and piperidine (B6355638) is the rate-determining step. acs.org This step involves the elimination of a hydroxide (B78521) ion from a carbinolamine intermediate. The subsequent reaction of the iminium ion with the enolate of acetylacetone is a rapid process.

The table below summarizes the theoretically calculated rate constant for the rate-determining step of this analogous Knoevenagel condensation.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 6.6 × 10⁻⁴ L mol⁻¹ s⁻¹ | Piperidine catalyst in methanol solvent |

This kinetic data highlights the importance of the catalyst's role in activating the aldehyde, which is a common feature in such condensation reactions.

Kinetic Data from an Analogous Aldol Condensation

Another relevant analogous reaction is the aldol condensation of benzaldehyde and acetone (B3395972), which leads to the formation of an α,β-unsaturated ketone. A theoretical study of this reaction has provided insights into the activation energy of the transition state for the condensation step. asianpubs.orgresearchgate.net

The formation of the carbon-carbon bond between the enolate of acetone and the carbonyl carbon of benzaldehyde, followed by dehydration, is the key transformation. The activation energy for the transition state of the condensation provides a measure of the energy barrier that must be overcome for the reaction to proceed.

The table below presents the calculated activation energy for the transition state in the condensation of benzaldehyde and acetone.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 11.9 kcal/mol |

This relatively low activation energy suggests that the reaction can proceed at a reasonable rate under appropriate conditions. The study of such kinetic parameters is essential for predicting reaction outcomes and for the rational design of synthetic routes to compounds like this compound.

While direct kinetic data for this compound remains to be extensively reported, the analysis of these analogous reactions provides a foundational understanding of the kinetic principles governing its formation. Future research focusing on the specific kinetic analysis of the synthesis of this compound would be invaluable for a more complete understanding.

Theoretical and Computational Chemistry Applied to Ethyl 3 Phenyl 2 Heptenoate Systems

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, energies, and a host of other characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. faccts.de This method is particularly well-suited for determining the ground state properties of medium-sized organic molecules like Ethyl 3-phenyl-2-heptenoate. DFT calculations typically involve the optimization of the molecule's geometry to find the lowest energy conformation.

For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity or non-planarity of the conjugated system, which includes the phenyl ring, the double bond, and the ester group. The calculated ground state energy provides a measure of the molecule's thermodynamic stability.

Table 1: Illustrative DFT Calculated Ground State Properties for this compound

| Property | Calculated Value |

| Ground State Energy | -811.45 Hartree |

| Dipole Moment | 2.15 Debye |

| C=C Bond Length | 1.35 Å |

| C=O Bond Length | 1.22 Å |

Note: These values are illustrative and representative of what would be expected from DFT calculations.

High-Level Ab Initio Methods (e.g., MP2, QCISD(T)/CBS, ONIOM) for Refined Energy Landscapes

While DFT is powerful, higher-level ab initio methods can offer more refined energy landscapes, which are crucial for understanding reaction mechanisms and conformational analyses. Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations and perturbative Triple excitations (QCISD(T)) at the Complete Basis Set (CBS) limit provide more accurate energy calculations by including electron correlation effects more rigorously. chemrxiv.org

For a flexible molecule such as this compound, which has multiple rotatable bonds, these high-level methods can be used to map out the potential energy surface. This allows for the identification of various stable conformers and the transition states that connect them. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be particularly useful for larger molecules, as it allows for a high level of theory to be used on the core reactive part of the molecule (the phenyl-enoate system) while a more computationally efficient method is used for the less critical parts (the heptyl chain).

Molecular Orbital Theory and Electron Density Distributions

The distribution of electrons within a molecule is key to understanding its chemical reactivity. Molecular orbital theory provides a framework for describing the electronic structure in terms of molecular orbitals (MOs) and their energy levels.

HOMO-LUMO Gap and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. scirp.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.42 |

| HOMO-LUMO Gap (ΔE) | 5.16 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.58 |

| Global Electrophilicity Index (ω) | 3.10 |

Note: These values are illustrative and based on typical results for similar compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It provides a description of the electronic structure in terms of localized bonds and lone pairs. The analysis of donor-acceptor interactions in the NBO basis reveals the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

For this compound, NBO analysis can quantify the extent of conjugation between the phenyl ring, the C=C double bond, and the carbonyl group. Significant stabilization energies arising from π(C=C) → π(C=O) and π(phenyl) → π(C=C) interactions would confirm the delocalized nature of the π-system.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C=C) | π(C=O) | 25.5 |

| π(Phenyl) | π(C=C) | 15.2 |

| LP(O) | π*(C=O) | 45.8 |

Note: LP(O) refers to a lone pair on the ester oxygen. These values are illustrative examples of what would be expected from an NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential would be expected around the carbonyl oxygen atom due to its lone pairs of electrons, making it a likely site for interaction with electrophiles. The protons on the phenyl ring and the aliphatic chain would exhibit positive potential. The MEP map provides a comprehensive picture of the charge distribution and its influence on the molecule's reactivity.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction of this compound, it is possible to map out the energetic landscape of the reaction, identify key intermediates and transition states, and ultimately understand the factors that control the reaction's outcome.

Prediction of Activation Energies and Reaction Enthalpies

A crucial aspect of understanding a chemical reaction is determining its energetic feasibility and the height of the energy barrier that must be overcome for the reaction to proceed. These are quantified by the reaction enthalpy (ΔH) and the activation energy (Ea), respectively.

Activation Energy (Ea): This is the minimum amount of energy required to initiate a chemical reaction. A higher activation energy implies a slower reaction rate. Computational methods, particularly density functional theory (DFT), are adept at locating the transition state structure, which is the highest point on the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state corresponds to the activation energy.

Reaction Enthalpy (ΔH): This represents the net change in heat content during a reaction. A negative ΔH indicates an exothermic reaction (heat is released), while a positive ΔH signifies an endothermic reaction (heat is absorbed).

Table 1: Hypothetical Calculated Activation Energies and Reaction Enthalpies for a Reaction of this compound

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|

| Pathway A | 25.3 | -15.8 |

| Pathway B | 30.1 | -12.4 |

This table is for illustrative purposes and the values are hypothetical, based on typical results from computational studies of similar organic reactions.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.

The exploration of a PES allows for:

Identification of Reaction Intermediates: These are stable or semi-stable species that are formed and consumed during the reaction. They correspond to local minima on the PES.

Characterization of Transition States: These are the saddle points on the PES, representing the highest energy barrier along the reaction coordinate.

Determination of the Reaction Mechanism: By tracing the lowest energy path from reactants to products, the most probable reaction mechanism can be determined.

Computational studies on related compounds, such as substituted ethyl propenoates, often reveal complex reaction pathways with multiple steps and competing mechanisms. mdpi.comresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

Computational quantum chemistry can predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) spectra. This is invaluable for structure elucidation and for confirming the identity of a synthesized compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the chemical shifts.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable level of theory (e.g., DFT with a specific functional and basis set).

GIAO Calculation: The GIAO method is then employed on the optimized geometry to calculate the isotropic magnetic shielding values for each atom.

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

While experimental NMR data for various related ethyl esters are available, specific computational predictions for this compound are not found in the reviewed literature. chemicalbook.comresearchgate.netresearchgate.net However, the accuracy of the GIAO method allows for reliable predictions. A hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound is presented in Table 2 to illustrate the utility of this computational approach.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 167.2 | 166.8 |

| Cα | 129.5 | 129.1 |

| Cβ | 142.8 | 142.5 |

| Phenyl C1' | 135.4 | 135.0 |

| Phenyl C2'/C6' | 129.1 | 128.8 |

| Phenyl C3'/C5' | 128.7 | 128.4 |

| Phenyl C4' | 130.3 | 130.0 |

| O-CH₂ | 60.9 | 60.5 |

| O-CH₂-CH₃ | 14.5 | 14.2 |

| Heptyl C1 | 31.9 | 31.6 |

| Heptyl C2 | 29.3 | 29.0 |

| Heptyl C3 | 22.8 | 22.5 |

This table is for illustrative purposes. The predicted values are typical for GIAO calculations on similar molecules, and the experimental values are hypothetical.

Chemical Transformations and Derivatization of Ethyl 3 Phenyl 2 Heptenoate

Selective Reduction of the α,β-Unsaturated System

The selective reduction of the α,β-unsaturated system in compounds like ethyl 3-phenyl-2-heptenoate is a fundamental transformation. Depending on the reagents and conditions employed, reduction can occur at the carbon-carbon double bond, the carbonyl group of the ester, or both.

Catalytic hydrogenation of α,β-unsaturated esters is a widely utilized method for the selective reduction of the carbon-carbon double bond. acs.org For a substrate like this compound, this process would typically yield ethyl 3-phenylheptanoate. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester functionality. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium catalysts. acs.org

Hydride reductions, on the other hand, offer different selectivities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carbon-carbon double bond and the ester group, leading to the formation of 3-phenylheptan-1-ol. acs.org In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective in reducing isolated esters or carbon-carbon double bonds. However, in the case of α,β-unsaturated esters, 1,4-conjugate addition of the hydride can occur, leading to the saturated ester, although 1,2-reduction of the carbonyl can also be a competing pathway. acs.org The use of more specialized hydride reagents, such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions, can favor the selective reduction of the C=C bond. nih.gov

| Reagent | Typical Conditions | Expected Major Product from this compound | Selectivity |

|---|---|---|---|

| H₂, Pd/C | H₂ (1 atm), RT, Ethanol | Ethyl 3-phenylheptanoate | Selective C=C reduction |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 3-Phenylheptan-1-ol | Reduction of both C=C and ester |

| NaBH₃CN | Acidic pH, Methanol (B129727) | Ethyl 3-phenylheptanoate | Selective C=C reduction |

Hydroboration of α,β-unsaturated esters, followed by oxidation, is a method that can lead to the introduction of a hydroxyl group. The regioselectivity of the hydroboration of α,β-unsaturated esters can be influenced by the steric and electronic properties of the substrate and the borane (B79455) reagent used. For this compound, the boron atom is expected to add to the α-carbon, and subsequent oxidation would yield the corresponding β-hydroxy ester. nih.gov The use of sterically hindered boranes can enhance this selectivity.

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, offers another route for the selective reduction of the α,β-unsaturated system. This reaction is typically catalyzed by transition metal complexes, such as those of rhodium, copper, or magnesium. nih.govnih.gov The 1,4-conjugate addition of the hydrosilane to the α,β-unsaturated ester is the predominant pathway, leading to a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. Subsequent hydrolysis of this intermediate yields the saturated ester, ethyl 3-phenylheptanoate. Asymmetric hydrosilylation using chiral catalysts can produce the saturated ester with high enantioselectivity. nih.gov

| Reaction | Typical Reagents | Expected Intermediate/Product |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | Ethyl 2-hydroxy-3-phenylheptanoate |

| Hydrosilylation | PhSiH₃, Cu(I) or Rh(I) catalyst, followed by hydrolysis | Ethyl 3-phenylheptanoate |

Functionalization Reactions at the Alkene Moiety

The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to attack by nucleophiles in conjugate addition reactions and allows for various other functionalization strategies.

Hetero-difunctionalization involves the addition of two different heteroatom-containing groups across the double bond. For α,β-unsaturated esters, this can be achieved through several methods. For instance, asymmetric aminohydroxylation can introduce both a hydroxyl and an amino group. nih.govresearchgate.net In the case of this compound, this would lead to the formation of ethyl 2-amino-3-hydroxy-3-phenylheptanoate. The regioselectivity of this reaction can often be controlled by the choice of the chiral ligand. researchgate.net

Dihalogenation, the addition of two halogen atoms, can be accomplished using reagents like bromine (Br₂) or chlorine (Cl₂). acs.orgresearchgate.net This reaction proceeds via a cyclic halonium ion intermediate, and for a substrate like this compound, would result in the formation of ethyl 2,3-dihalo-3-phenylheptanoate. Halohydroxylation, the addition of a halogen and a hydroxyl group, can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of water, leading to the formation of a bromohydrin. acs.orgresearchgate.net

The alkene moiety of this compound is a prochiral center, and stereoselective addition reactions can be employed to generate chiral products. Asymmetric conjugate addition of various nucleophiles, such as organocuprates or stabilized carbanions, can be achieved using chiral ligands or auxiliaries. For example, the addition of a methyl group from a Gilman reagent (lithium dimethylcuprate) would be expected to occur at the β-position, yielding ethyl 3-methyl-3-phenylheptanoate.

Furthermore, stereoselective epoxidation of the double bond can be accomplished using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, ethyl 2,3-epoxy-3-phenylheptanoate, is a versatile intermediate for further transformations. Asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen epoxidation, while not directly applicable to this substrate, highlight the importance of stereocontrol in such reactions.

Hydrolysis and Transesterification of the Ester Functionality

The ester group of this compound can undergo hydrolysis or transesterification, providing access to the corresponding carboxylic acid or different esters, respectively.

Hydrolysis of the ethyl ester to 3-phenyl-2-heptenoic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst would lead to the formation of mthis compound. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case).

| Reaction | Reagents | Product |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 3-Phenyl-2-heptenoic acid |

| Base-catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 3-Phenyl-2-heptenoic acid |

| Transesterification (to methyl ester) | Methanol, H⁺ or CH₃O⁻ catalyst | Mthis compound |

Lack of Sufficient Data for Comprehensive Article on this compound's Role in Advanced Molecular Architectures

Following extensive searches of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, detailed research findings regarding the use of this compound as a precursor for advanced molecular architectures, specifically in the synthesis of oligomeric structures and as a building block for complex natural product fragments.

The investigation into the chemical transformations and derivatization of this compound did not yield concrete examples or methodologies for its incorporation into oligomeric chains. The existing literature primarily focuses on the synthesis and properties of more common monomers used in polymerization, with no significant data pointing to the utilization of this specific α,β-unsaturated ester in creating oligomers.

Similarly, a thorough review of its application in the synthesis of complex natural product fragments also returned insufficient information. While the principles of fragment-based synthesis are well-established, there are no readily available studies that document the use of this compound as a key building block in the total or partial synthesis of natural products. The research in this area tends to employ more readily available or stereochemically complex fragments.

Due to the lack of available scientific data on the specific topics of incorporating this compound into oligomeric structures and its role in the synthesis of natural product fragments, it is not possible to provide a detailed and scientifically accurate article on these subjects at this time. Further research and publication in these specific areas would be required to generate the content as outlined.

Advanced Analytical Methodologies for Characterization in Academic Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational data on the number and types of protons and carbons in the molecule. Based on the structure of Ethyl 3-phenyl-2-heptenoate and data from analogous compounds like Ethyl (E)-3-methyl-5-phenyl-2-pentenoate, the expected chemical shifts can be predicted. mdpi.com

¹H NMR: The proton spectrum reveals the electronic environment of each unique proton. The predicted ¹H NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are outlined in the table below. Key signals include a vinylic proton singlet near 5.7 ppm, a multiplet for the five phenyl protons between 7.2-7.4 ppm, and the characteristic quartet and triplet of the ethyl ester group. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Vinylic (=CH) | ~5.7 | Singlet | 1H |

| Ester Methylene (O-CH₂) | ~4.2 | Quartet | 2H |

| Butyl α-Methylene (-C=C-CH₂) | ~2.5 | Triplet | 2H |

| Butyl β,γ-Methylenes (-CH₂-CH₂-) | 1.3 - 1.6 | Multiplet | 4H |

| Ester Methyl (O-CH₂-CH₃) | ~1.3 | Triplet | 3H |

| Butyl Methyl (-CH₂-CH₃) | ~0.9 | Triplet | 3H |

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. For this compound, 15 distinct carbon signals would be expected if the phenyl rotations are not restricted. Key predicted signals include the ester carbonyl carbon around 166 ppm, two vinylic carbons (one quaternary, one methine), and six aromatic carbons. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Vinylic Quaternary (C-Ph) | ~158 |

| Aromatic Quaternary (Ar-C) | ~140 |

| Aromatic Methines (Ar-CH) | 126 - 129 |

| Vinylic Methine (=CH) | ~116 |

| Ester Methylene (O-CH₂) | ~60 |

| Butyl Chain (-CH₂-) | 22 - 42 |

| Ester Methyl (O-CH₂-CH₃) | ~14.1 |

| Butyl Methyl (-CH₂-CH₃) | ~13.9 |

The double bond between carbons 2 and 3 of this compound can exist as either an E or Z isomer. While 1D NMR can suggest the stereochemistry, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof by detecting spatial proximity between protons.

In a NOESY experiment, cross-peaks appear between protons that are close in space (typically < 5 Å), regardless of their bonding connectivity. This is crucial for assigning stereochemistry:

For the Z-isomer , the vinylic proton on C2 would be on the same side of the double bond as the butyl chain attached to C3. A NOESY experiment would therefore show a correlation (cross-peak) between the vinylic proton and the α-methylene protons of the butyl group. A similar technique confirmed the stereochemistry for ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, where irradiation of a methyl group showed a clear Nuclear Overhauser Effect (n.O.e.) with the nearby vinylic proton. researchgate.net

For the E-isomer , the vinylic proton on C2 would be on the opposite side. Consequently, no NOESY correlation would be observed between the vinylic proton and the butyl chain protons. Instead, a correlation might be seen with the ortho-protons of the phenyl ring, depending on the preferred conformation. Studies on the analogous (E)-isomer of ethyl 3-methyl-5-phenyl-2-pentenoate confirmed its stereochemistry when no n.O.e. was observed between the vinylic proton and the spatially distant methyl group. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of its exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₅H₂₀O₂), the calculated monoisotopic mass is 232.1463 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. An ESI-HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated values for these adducts, confirming the elemental composition. rsc.org

| Ion Species | Elemental Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₅H₂₀O₂ | 232.1463 |

| [M+H]⁺ | C₁₅H₂₁O₂ | 233.1536 |

| [M+Na]⁺ | C₁₅H₂₀NaO₂ | 255.1356 |

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in reproducible ways. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions that reveal structural motifs.

For this compound, the following fragments would be anticipated:

m/z 232 [M]⁺: The molecular ion.

m/z 187 [M-OC₂H₅]⁺: Loss of the ethoxy radical from the ester group.

m/z 189 [M-C₃H₇]⁺: Benzylic cleavage with loss of a propyl radical from the butyl chain.

m/z 91 [C₇H₇]⁺: A very common and often abundant peak for compounds containing a benzyl (B1604629) group, corresponding to the stable tropylium (B1234903) cation. In related phenyl-containing esters, this fragment is frequently the base peak (the most intense signal). mdpi.comresearchgate.net

The fragmentation pattern provides corroborating evidence for the presence of the ethyl ester, the phenyl ring, and the butyl side chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The conjugation of the ester carbonyl with the alkene double bond influences the position of their respective stretching frequencies. Analysis of related compounds like ethyl (E)-3-methyl-5-phenyl-2-pentenoate shows a strong C=O stretch at 1716 cm⁻¹ and a C=C stretch at 1649 cm⁻¹. mdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Ester C=O Stretch (conjugated) | ~1715 | Strong |

| Alkene C=C Stretch (conjugated) | ~1645 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Ester C-O Stretch | 1250 - 1150 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity and the ratio of any isomers formed.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID), GC provides excellent quantitative data, allowing for the precise determination of purity.

Furthermore, GC is exceptionally well-suited for separating geometric isomers. The synthesis of this compound can potentially yield both (E) and (Z) isomers. High-resolution capillary GC columns, such as those with a VOCOL stationary phase, can effectively resolve these isomers, allowing for the determination of their ratio in a sample. researchgate.net This separation is based on subtle differences in their boiling points and interactions with the stationary phase. In a study on ethyl 2,4-decadienoate, GC was successfully used to separate all four possible geometric isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

In a typical setup, a C18 (octadecylsilyl) stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound is separated from impurities based on differences in polarity. Detection is commonly achieved using an ultraviolet (UV) detector, which is highly sensitive to the phenyl ring and conjugated system in the molecule. A validated HPLC method can provide highly accurate and precise quantitative results for purity determination. semanticscholar.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

While this compound itself is achiral, related synthetic intermediates or derivatives may be chiral. For such compounds, determining the enantiomeric excess (e.e.) is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages in speed and reduced solvent consumption compared to HPLC. ijper.org

The method uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Separation of enantiomers is achieved using a chiral stationary phase (CSP). By optimizing parameters such as the co-solvent, back-pressure, and temperature, baseline separation of enantiomers can be achieved, allowing for the accurate calculation of the e.e. ijper.org

In the context of academic research and synthesis, Thin-Layer Chromatography (TLC) and preparative column chromatography are fundamental techniques.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a chemical reaction in real-time. A small aliquot of the reaction mixture is spotted on a silica-coated plate and eluted with an appropriate solvent system (mobile phase). utexas.edu By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product (this compound) and the consumption of reactants can be visualized. TLC is also used to screen for the optimal solvent system for purification via column chromatography. utexas.edu

Preparative Column Chromatography: Following the completion of a synthesis, preparative column chromatography is the standard method for isolating and purifying the desired product from the crude reaction mixture. rsc.org The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system determined from TLC analysis. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed in academic research to investigate the electronic structure of molecules containing chromophores. For a compound like this compound, which possesses a conjugated system, UV-Vis spectroscopy provides critical insights into its electronic transitions. The conjugation arises from the phenyl group being attached to an α,β-unsaturated ester moiety. This extended π-electron system is the primary determinant of the compound's UV absorption characteristics.

The absorption of UV radiation by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The most significant electronic transition observed in this type of conjugated system is the π → π* transition. libretexts.org This transition involves the excitation of an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). researchgate.net These transitions are typically of high intensity, characterized by large molar absorptivity (ε) values, generally in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. uobabylon.edu.iq

A less intense, and often unobserved, transition in such molecules is the n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. These transitions are "forbidden" by selection rules and thus have a much lower probability of occurring, resulting in significantly weaker absorption bands. libretexts.org

The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the presence of substituents. In general, a more extended conjugated system results in a smaller energy gap between the HOMO and LUMO, leading to the absorption of light at a longer wavelength (a bathochromic or red shift). libretexts.orguobabylon.edu.iq

Therefore, the estimated λmax for this compound can be calculated as follows:

Base value (α,β-unsaturated ester): 195 nm

β-alkyl substituent (phenyl group): +12 nm

β-alkyl substituent (butyl group): +12 nm

Calculated λmax : 219 nm

This calculated value is consistent with the π → π* transition expected for this chromophore. For comparison, studies on similar cinnamate (B1238496) derivatives, which share the core phenyl-propenoate structure, show λmax values in the UV region, often around 310 nm when additional auxochromes are present. researchgate.netnih.gov The absence of strongly electron-donating groups on the phenyl ring of this compound would suggest a λmax at a shorter wavelength compared to these derivatives.

The table below summarizes the expected UV-Vis absorption data for this compound based on empirical calculations, alongside experimental data for a closely related compound, ethyl cinnamate, which lacks the β-butyl group.

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Method |

|---|---|---|---|---|

| This compound | ~219 | 10,000 - 20,000 (Estimated) | π → π | Calculated (Woodward-Fieser Rules) |

| Ethyl Cinnamate | 272 | ~21,000 | π → π | Experimental |

Exploration of Derivatives and Structural Analogues of Ethyl 3 Phenyl 2 Heptenoate in Research

Systematic Variation of the Alkyl Chain Length and Branching (e.g., comparison with Pentenoates, Propenoates)

The structure of Ethyl 3-phenyl-2-heptenoate features a pentyl group attached to the third carbon position of the heptenoate backbone. The systematic variation of this alkyl chain's length and branching is a fundamental strategy in chemical research to modulate the molecule's physical and chemical properties. By comparing it with its lower homologues, such as pentenoates and propenoates, researchers can investigate the influence of sterics and lipophilicity on the compound's reactivity and interactions.

The most basic analogue in this series is Ethyl 3-phenyl-2-propenoate, commonly known as ethyl cinnamate (B1238496). nih.govsigmaaldrich.com This molecule lacks an alkyl substituent at the C-3 position (or can be considered to have a hydrogen atom). Ethyl cinnamate is a well-documented compound found in the essential oil of cinnamon and is known for its fruity, balsamic odor. wikipedia.org Its chemical structure, featuring a phenyl group conjugated with an acrylate ester, makes it a valuable intermediate in organic synthesis. preprints.orgtuodaindus.com